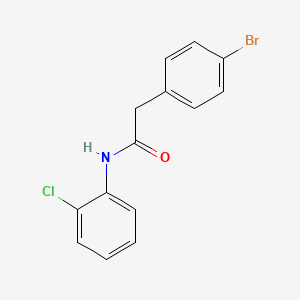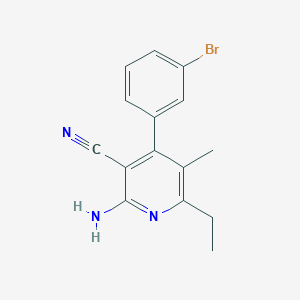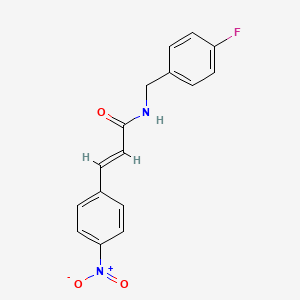
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used extensively in scientific research to study the role of the D4 receptor in various physiological and pathological processes.
作用機序
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide acts as a competitive antagonist at the D4 receptor, blocking the binding of dopamine and other ligands to the receptor. This results in a reduction in the downstream signaling pathways activated by the receptor, which can have a variety of physiological effects depending on the specific tissue and cell types involved.
Biochemical and Physiological Effects:
The effects of N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide vary depending on the specific tissue and cell types involved. In the brain, D4 receptor antagonism has been shown to reduce the reinforcing effects of drugs of abuse, suggesting a potential role for this receptor in addiction. In addition, D4 receptor antagonism has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. However, the effects of D4 receptor antagonism on social behavior are less clear, with some studies suggesting a positive effect while others have shown no effect or even a negative effect.
実験室実験の利点と制限
One advantage of using N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide in scientific research is its high selectivity for the D4 receptor, which allows for more precise manipulation of this receptor compared to other compounds that may have off-target effects. However, one limitation is that the effects of D4 receptor antagonism may be influenced by other factors, such as the presence of other neurotransmitters or the activation of other signaling pathways.
将来の方向性
There are several potential future directions for research involving N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the role of the D4 receptor in addiction and the potential for D4 receptor antagonists to be used as treatments for substance use disorders. Another area of interest is the potential for D4 receptor antagonists to improve cognitive function in patients with schizophrenia or Parkinson's disease. Additionally, further research is needed to better understand the effects of D4 receptor antagonism on social behavior and the underlying mechanisms involved.
合成法
The synthesis of N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 4-(4-morpholinylmethyl)benzyl chloride with 1-isopropyl-2-methylpropylamine to form the corresponding amine salt, which is then reacted with 4-chlorobenzoyl chloride to yield the final product. The synthesis has been described in detail in several research articles.
科学的研究の応用
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide has been used in a wide range of scientific research studies, including investigations into the role of the D4 receptor in addiction, schizophrenia, and Parkinson's disease. It has also been used to study the effects of D4 receptor antagonism on cognitive function and social behavior.
特性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)18(15(3)4)20-19(22)17-7-5-16(6-8-17)13-21-9-11-23-12-10-21/h5-8,14-15,18H,9-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJPXBGKIUVQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-(morpholin-4-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)



![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)



![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)